3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
Overview
Description
“3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1170377-26-0 . It has a molecular weight of 240.73 .
Physical and Chemical Properties
The compound is a solid . Its IUPAC name is 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propanamine hydrochloride .
Scientific Research Applications
Antimicrobial Activities
A study highlighted the antimicrobial properties of compounds related to 3,4-dihydroquinolin, revealing that specific structural features contribute significantly to antibacterial and antifungal activities. The research showcased the synthesis of compounds with the dihydroquinolin structure and evaluated their effectiveness against microbes, noting that certain electron-withdrawing groups and the presence of a hydroxyl group in a specific position enhance antimicrobial properties (Desai, Harsorab, & Mehtaa, 2021).
Anticancer Potentials
Several studies have explored the anticancer potentials of compounds structurally similar to 3,4-dihydroquinolin. These studies underscore the significance of the tetrahydroisoquinoline moiety, found in many biologically active molecules, for its antitumor and antimicrobial properties. Some of these compounds, including analogs maintaining the tetrahydroisoquinoline structure, have shown promising results as potential anticancer drugs, displaying potent cytotoxicity against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010), (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014), (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).
Analytical Applications
The compound 3-aminoquinoline, closely related to the chemical , has been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, showing the ability to separate hydrophilic materials during the analytical process. This property of the compound aids in separating peptides and oligosaccharides, enhancing analytical precision and sensitivity in mass spectrometry, thereby showing potential for bioanalytical applications (Sekiya, Taniguchi, & Tanaka, 2012).
properties
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQDVFNCBOBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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